molecular formula C17H14F6N2O4 B11951557 Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11951557
M. Wt: 424.29 g/mol
InChI Key: YFMKQHHCPXOWSU-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a complex organic compound that features a pyrazole ring substituted with a 2,3-dimethylphenyl group and two trifluoroethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through a cyclization reactionThe final step involves esterification with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethyl esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the substituent introduced.

Scientific Research Applications

Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trifluoroethyl) 1-phenyl-1H-pyrazole-3,4-dicarboxylate
  • Bis(2,2,2-trifluoroethyl) 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
  • Bis(2,2,2-trifluoroethyl) 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Uniqueness

The presence of the 2,3-dimethylphenyl group in Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate distinguishes it from similar compounds. This substitution can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for specific applications in research and industry .

Properties

Molecular Formula

C17H14F6N2O4

Molecular Weight

424.29 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C17H14F6N2O4/c1-9-4-3-5-12(10(9)2)25-6-11(14(26)28-7-16(18,19)20)13(24-25)15(27)29-8-17(21,22)23/h3-6H,7-8H2,1-2H3

InChI Key

YFMKQHHCPXOWSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F)C

Origin of Product

United States

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